molecular formula C7H9F2N3O B6270972 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2649757-05-9

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B6270972
CAS No.: 2649757-05-9
M. Wt: 189.2
InChI Key:
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Description

1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its azidomethyl and difluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps. One common approach is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve batchwise, multigram preparations. The key synthetic step involves the use of tert-butylsulfinamide and primary alkyl chloride under controlled conditions to achieve the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azidomethyl group can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its unique structure and reactivity.

    Materials Science:

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its azidomethyl and difluoromethyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or materials. The specific pathways involved depend on the context of its application, such as drug development or materials synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[21

Properties

CAS No.

2649757-05-9

Molecular Formula

C7H9F2N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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